Near-Zero α-Helical Conformation Differentiates H-Ala-Glu-Tyr-Gly-OH from α-Helix-Forming Sequence Isomers
In a direct comparative study of six sequential polytetrapeptides with identical amino acid composition (equimolar Tyr, Glu, Ala, Gly), poly(Ala-Glu-Tyr-Gly)n exhibited little or no α-helical conformation even at pH 5.5, in stark contrast to poly(Tyr-Glu-Ala-Gly)n and poly(Tyr-Ala-Glu-Gly)n which displayed measurable α-helical content at pH 7.0 and approached maximum helicity around pH 6.0 [1]. Two other polymers, poly(Ala-Tyr-Glu-Gly)n and poly(Glu-Ala-Tyr-Gly)n, exhibited intermediate behavior with about one-third of the ellipticities of the α-helical polymers at pH 5.5 [1].
| Evidence Dimension | α-Helical conformation (ellipticity by circular dichroism) |
|---|---|
| Target Compound Data | Little or no α-helix even at pH 5.5 |
| Comparator Or Baseline | poly(Tyr-Glu-Ala-Gly)n and poly(Tyr-Ala-Glu-Gly)n: some α-helical conformation at pH 7.0, approaching maximum helicity around pH 6.0; poly(Ala-Tyr-Glu-Gly)n and poly(Glu-Ala-Tyr-Gly)n: ~1/3 of helical ellipticity at pH 5.5 |
| Quantified Difference | Minimal/no helix versus measurable to substantial helical content |
| Conditions | Circular dichroism spectroscopy; pH range 4.5–9.0; aqueous solution |
Why This Matters
The distinct lack of α-helical secondary structure determines the polymer's hydrodynamic properties, protease susceptibility, and antigen presentation characteristics, making H-Ala-Glu-Tyr-Gly-OH the preferred selection when a non-helical, random-coil conformational baseline is required for experimental design.
- [1] Zeiger AR, Ellis JS, Maurer PH. Synthesis and characterization of six sequential polypeptides containing tyrosine, glutamic acid, alanine, and glycine by circular dichroism and difference spectroscopy. Biopolymers. 1985;24(7):1215-1232. PMID: 2862928. View Source
